Ipflufenoquin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipflufenoquin is a synthetic fungicide developed by Nippon Soda Co., Ltd. It is primarily used to control a wide range of plant diseases, including grey mold, scab, and rice blast. The compound is particularly effective in protecting crops such as apples, pears, and almonds . This compound is a member of the quinoline fungicide group and has a unique mode of action that inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the biosynthesis of pyrimidine-based nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipflufenoquin involves several steps, starting with the preparation of the quinoline core. The key intermediate, 7,8-difluoro-2-methylquinoline, is synthesized through a series of reactions, including halogenation and methylation. This intermediate is then reacted with 2-fluorophenol under basic conditions to form the quinoline ether.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reactions are typically carried out in stainless steel reactors equipped with temperature and pressure control systems .
Chemical Reactions Analysis
Types of Reactions
Ipflufenoquin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, including QP-1-7, which is a hydroxy derivative.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Bases like sodium hydroxide are commonly used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various metabolites, such as QP-1-7, which is formed through oxidation .
Scientific Research Applications
Ipflufenoquin has several scientific research applications:
Mechanism of Action
Ipflufenoquin exerts its effects by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine-based nucleotides. By inhibiting DHODH, this compound disrupts the production of nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to the death of fungal cells, thereby protecting crops from fungal infections .
Comparison with Similar Compounds
Similar Compounds
Olorofim: Another DHODH inhibitor used as an antifungal agent.
Azole Fungicides: These compounds also target fungal pathogens but have a different mode of action, inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Uniqueness
Ipflufenoquin is unique in its specific inhibition of DHODH, which sets it apart from other fungicides that target different pathways. This unique mode of action makes it particularly effective against fungal strains that have developed resistance to other fungicides .
Properties
CAS No. |
1314008-27-9 |
---|---|
Molecular Formula |
C19H16F3NO2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol |
InChI |
InChI=1S/C19H16F3NO2/c1-10-15(9-11-7-8-13(21)17(22)18(11)23-10)25-14-6-4-5-12(20)16(14)19(2,3)24/h4-9,24H,1-3H3 |
InChI Key |
DSXOWZNZGWXWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=C(C2=N1)F)F)OC3=C(C(=CC=C3)F)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.